O=C(OC)C1OC(C=CC=C2)=C2OC1
.
Methyl 1,4-benzodioxane-2-carboxylate is synthesized from naturally occurring compounds such as catechol or gallic acid through several chemical transformations. It is classified primarily as an organic compound and can be categorized under carboxylic acid esters due to its ester functional group.
The synthesis of methyl 1,4-benzodioxane-2-carboxylate typically involves several steps:
Methyl 1,4-benzodioxane-2-carboxylate possesses a unique molecular structure characterized by:
Methyl 1,4-benzodioxane-2-carboxylate participates in various chemical reactions:
The mechanism of action for methyl 1,4-benzodioxane-2-carboxylate involves:
Methyl 1,4-benzodioxane-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 1,4-benzodioxane-2-carboxylate has various applications:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0